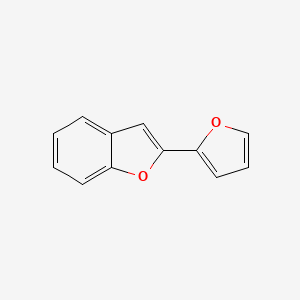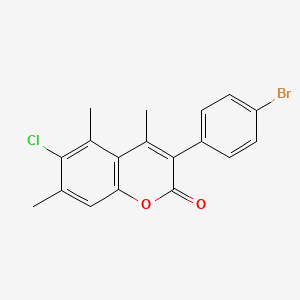
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one, also known as Br-Mediated Chromenone, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone involves its ability to interact with various cellular targets, including enzymes and signaling pathways. Studies have shown that 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone can modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. Additionally, 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone has been shown to have neuroprotective effects, which can help protect neurons from damage and prevent the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone, including its potential applications in drug development, as well as its role in various biological processes. Additionally, further studies are needed to investigate the optimal dosage and administration of 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone, as well as its potential side effects and toxicity. Finally, the development of novel synthetic methods for 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone could help improve its efficiency and reduce its cost.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone has shown potential in various scientific research applications, including as an antioxidant, anti-inflammatory, and anticancer agent. Studies have shown that 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone exhibits strong antioxidant activity, which can help protect cells from oxidative stress and prevent the development of various diseases. Additionally, 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone has been shown to have anti-inflammatory effects, which can help reduce inflammation and associated symptoms. Furthermore, 3-(4-Bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one Chromenone has exhibited promising anticancer activity, particularly against breast, lung, and liver cancer cells.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-chloro-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO2/c1-9-8-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-4-6-13(19)7-5-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMYQIIICQWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
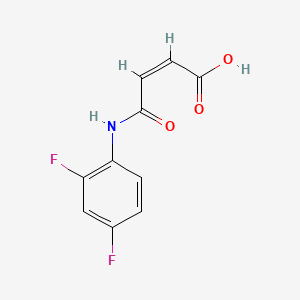
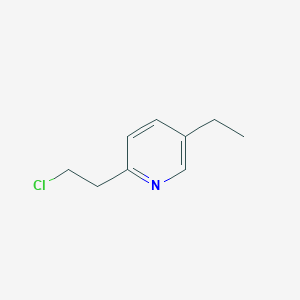



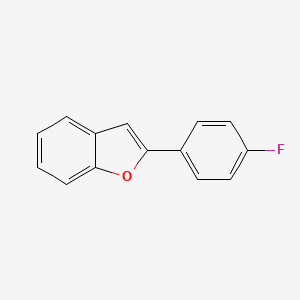

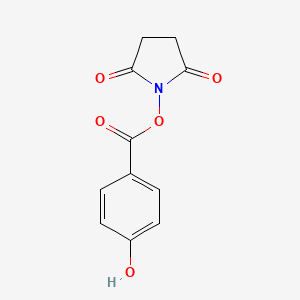
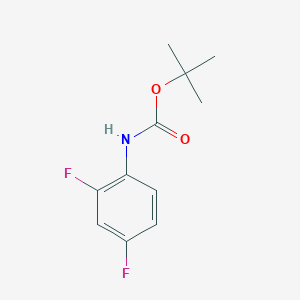
![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)
